Ethyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and pharmaceuticals. It is particularly noted for its inhibitory effects on cyclin-dependent kinase 2, a crucial target in cancer treatment, which highlights its significance in the development of new therapeutic agents.
Ethyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is classified as a triazolopyrimidine derivative. This classification is based on its structural features, which include a triazole ring fused to a pyrimidine ring, making it part of a broader category of heterocyclic compounds known for their diverse biological activities.
The synthesis of ethyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through several synthetic routes. A prominent method involves the Biginelli reaction, which is an acid-catalyzed condensation reaction involving an aromatic aldehyde, urea, and ethyl acetoacetate. In this specific case, the starting materials include:
The reaction is typically catalyzed by p-toluenesulfonic acid in ethanol under reflux conditions. This approach allows for the formation of the desired compound with good yields.
For industrial production, optimizing the Biginelli reaction conditions is critical. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance yield and purity. Adjustments in temperature, pressure, and reaction time can significantly affect the efficiency of the synthesis process.
The molecular structure of ethyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be represented using the following InChI notation:
This notation provides insight into the compound's connectivity and functional groups.
The compound has a molecular formula of and a molecular weight of approximately 288.30 g/mol. The presence of multiple functional groups contributes to its reactivity and potential biological activity.
Ethyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions typical for triazolopyrimidine derivatives. These include:
The reactivity patterns are influenced by the electronic characteristics of substituents on the triazole and pyrimidine rings. For instance, substituents that enhance electron density can increase nucleophilicity at specific sites on the molecule.
The mechanism of action for ethyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate primarily involves its role as an inhibitor of cyclin-dependent kinase 2. By inhibiting this kinase:
This mechanism underscores its potential as an anticancer agent targeting specific pathways involved in tumor growth and proliferation .
Studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer), highlighting its therapeutic promise in oncology.
Ethyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is characterized by:
Key chemical properties include:
These properties are essential for determining its applicability in pharmaceutical formulations.
Ethyl 5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several notable applications:
Medicinal Chemistry: The compound's ability to inhibit cyclin-dependent kinase 2 positions it as a candidate for developing new anticancer therapies.
Biological Research: Its cytotoxic properties against various cancer cell lines make it valuable for research into cancer biology and treatment strategies.
Pharmaceutical Development: Ongoing studies aim to explore its potential as a therapeutic agent with diverse biological activities that could lead to novel drug formulations .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7